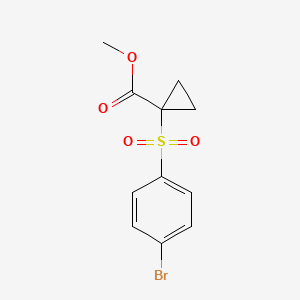![molecular formula C11H11NO3 B12558406 2(3H)-Benzoxazolone, 5-[(2-methyl-2-propenyl)oxy]- CAS No. 160984-79-2](/img/structure/B12558406.png)
2(3H)-Benzoxazolone, 5-[(2-methyl-2-propenyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Benzoxazolone, 5-[(2-methyl-2-propenyl)oxy]- is a chemical compound known for its unique structure and properties It belongs to the benzoxazolone family, which is characterized by a benzene ring fused with an oxazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzoxazolone, 5-[(2-methyl-2-propenyl)oxy]- typically involves the reaction of benzoxazolone with 2-methyl-2-propenyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the desired product. The reaction temperature and time are optimized to achieve maximum yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2(3H)-Benzoxazolone, 5-[(2-methyl-2-propenyl)oxy]- involves large-scale synthesis using continuous flow reactors. This method ensures consistent quality and high yield. The process is carefully monitored to maintain the required reaction conditions and to minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Benzoxazolone, 5-[(2-methyl-2-propenyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the 5-[(2-methyl-2-propenyl)oxy]- group is replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogens, nucleophiles; reactions are conducted under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives.
Scientific Research Applications
2(3H)-Benzoxazolone, 5-[(2-methyl-2-propenyl)oxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2(3H)-Benzoxazolone, 5-[(2-methyl-2-propenyl)oxy]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
2(3H)-Benzoxazolone, 5-[(2-methyl-2-propenyl)oxy]- can be compared with other benzoxazolone derivatives to highlight its uniqueness:
Similar Compounds: Other benzoxazolone derivatives include 2(3H)-Benzoxazolone, 5-methyl-, and 2(3H)-Benzoxazolone, 5-ethyl-.
Uniqueness: The presence of the 5-[(2-methyl-2-propenyl)oxy]- group distinguishes it from other derivatives, providing unique chemical and biological properties that can be leveraged for specific applications.
Properties
CAS No. |
160984-79-2 |
|---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
5-(2-methylprop-2-enoxy)-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C11H11NO3/c1-7(2)6-14-8-3-4-10-9(5-8)12-11(13)15-10/h3-5H,1,6H2,2H3,(H,12,13) |
InChI Key |
QTKMTUYHTCQBGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)OC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


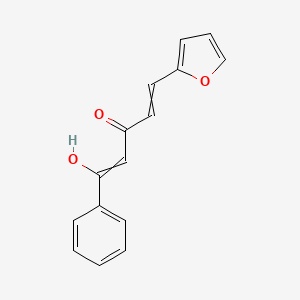
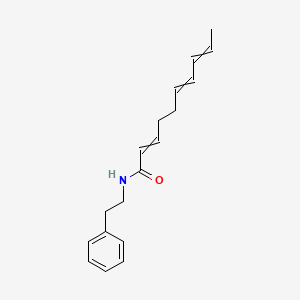
![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 6-chloro-1-(phenylsulfonyl)-](/img/structure/B12558346.png)
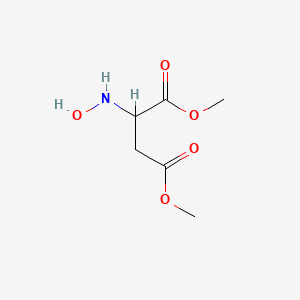
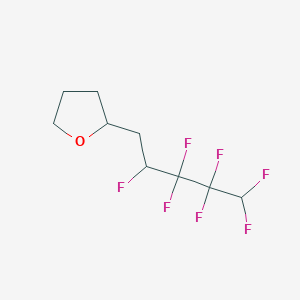
![tert-butyl (5R,8R)-8-hydroxy-7-(2-methoxy-2-oxoethyl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B12558362.png)
![4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12558363.png)
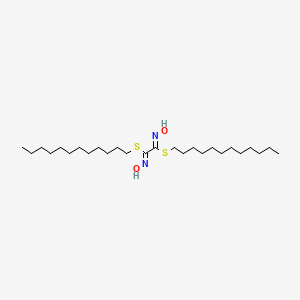
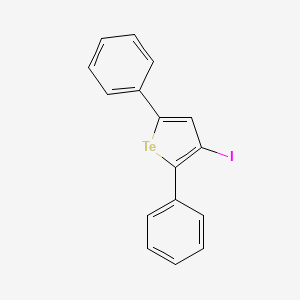
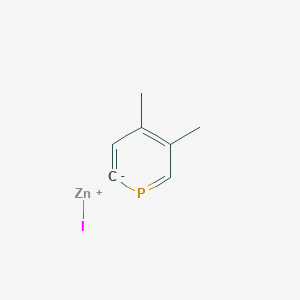
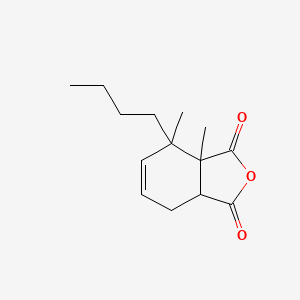
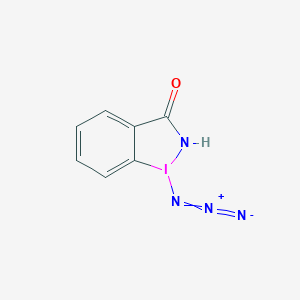
![4-[3-(Diphenylphosphoryl)-2-methylprop-1-en-1-yl]-2-methyl-1,3-oxazole](/img/structure/B12558388.png)
